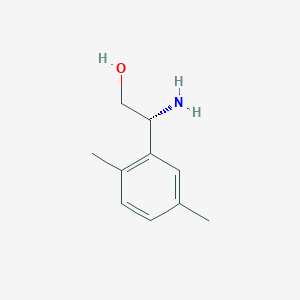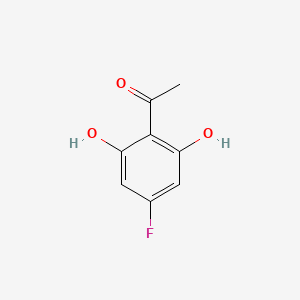
1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H7FO3. This compound is characterized by the presence of a fluoro group and two hydroxyl groups attached to a phenyl ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through several methods. One common method involves the hydrolysis of 8-acetyl-7-hydroxy-4-methylcoumarin with sodium hydroxide solution under reflux conditions . This reaction typically yields the desired compound in moderate to high yields (56-73%).
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The hydroxyl groups allow for hydrogen bonding with target proteins, while the fluoro group can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Difluorophenyl)ethan-1-one: Similar structure but with two fluoro groups instead of one.
1-(2,6-Difluorophenyl)ethan-1-one: Similar structure with fluoro groups at different positions.
1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar structure but without the fluoro group.
Uniqueness
1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one is unique due to the specific positioning of the fluoro and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7FO3 |
|---|---|
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
1-(4-fluoro-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7FO3/c1-4(10)8-6(11)2-5(9)3-7(8)12/h2-3,11-12H,1H3 |
Clé InChI |
CYWVNDTVZQPVHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


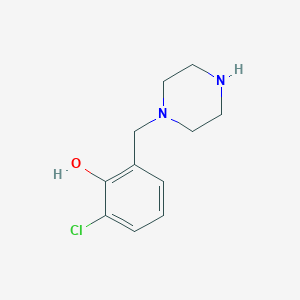
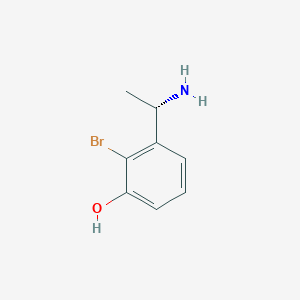

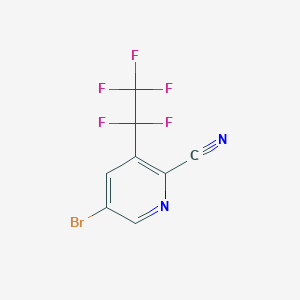

![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
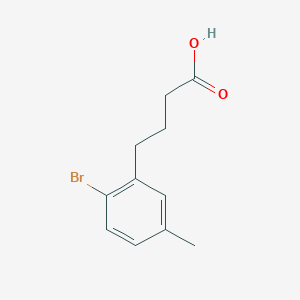
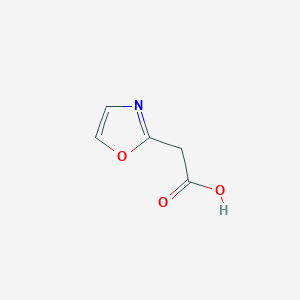
![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)
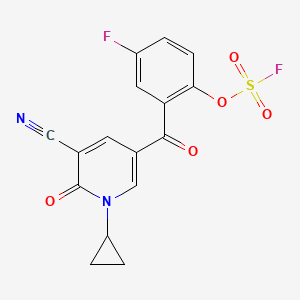
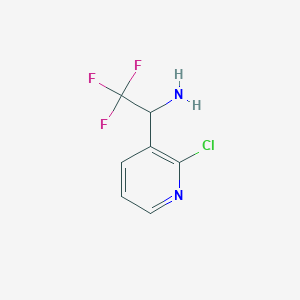
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)

